3-(Trifluoromethoxy)pyridine-2-carbaldehyde
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Overview
Description
3-(Trifluoromethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further substituted with an aldehyde group at the 2-position. The trifluoromethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(Trifluoromethoxy)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethylating agent is introduced to a pyridine derivative. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the trifluoromethoxy group .
Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
3-(Trifluoromethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethoxy)pyridine-2-carbaldehyde has several applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)pyridine-2-carbaldehyde is largely dependent on its chemical structure. The trifluoromethoxy group and the aldehyde group can interact with various molecular targets, influencing biological pathways. For example, the compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes .
Comparison with Similar Compounds
3-(Trifluoromethoxy)pyridine-2-carbaldehyde can be compared with other trifluoromethylated pyridine derivatives, such as:
- 2-(Trifluoromethoxy)pyridine-3-carbaldehyde
- 4-(Trifluoromethoxy)pyridine-2-carbaldehyde
These compounds share similar structural features but differ in the position of the trifluoromethoxy and aldehyde groups. The unique positioning of these groups in this compound imparts distinct reactivity and properties, making it suitable for specific applications .
Biological Activity
3-(Trifluoromethoxy)pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethoxy group enhances the compound's pharmacological properties, making it a valuable scaffold for drug development. This article reviews the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C7H4F3NO. It has been reported to exhibit various biological activities, including antibacterial, antifungal, and potential anticancer effects. The presence of the trifluoromethoxy group is crucial in enhancing its lipophilicity and bioavailability.
Antibacterial Activity
Research indicates that derivatives of this compound demonstrate significant antibacterial properties. For instance, thiosemicarbazone derivatives derived from pyridine-2-carbaldehyde have shown potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1 μg/mL . This suggests that modifications to the pyridine structure can lead to enhanced antibacterial efficacy.
Antifungal Activity
In studies involving antifungal activity, certain derivatives have been evaluated against Candida albicans. For example, compounds related to pyridine-2-carbaldehyde were found to exhibit varying degrees of antifungal activity, with some showing MIC values significantly lower than standard antifungal agents like amphotericin B .
Anticancer Potential
The anticancer potential of this compound has been explored through various in vitro studies. One study reported that certain derivatives displayed notable cytotoxicity against cancer cell lines, with IC50 values ranging from 13.36 μM to 27.73 μM . Such findings highlight the compound's potential as a lead structure for developing novel anticancer agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the trifluoromethoxy group plays a critical role in modulating interactions with biological targets. For instance, compounds containing this functional group have been shown to enhance binding affinity and selectivity towards specific enzymes and receptors involved in disease pathways .
Research Findings and Case Studies
Properties
Molecular Formula |
C7H4F3NO2 |
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Molecular Weight |
191.11 g/mol |
IUPAC Name |
3-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H |
InChI Key |
FKFZMCGYTGSRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)OC(F)(F)F |
Origin of Product |
United States |
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